(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
CAS No.: 1798025-03-2
Cat. No.: VC4136948
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798025-03-2 |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.3 |
| IUPAC Name | (3-methylsulfonylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
| Standard InChI | InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
| Standard InChI Key | JYBXVALYIDKCCL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 1798025-03-2) possesses the molecular formula C₁₁H₁₄N₂O₃S and a molar mass of 254.3 g/mol. The IUPAC name delineates its structure: a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group (–SO₂CH₃), connected via a methanone bridge to a pyridin-4-yl moiety .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1798025-03-2 |
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | (3-methylsulfonylpyrrolidin-1-yl)(pyridin-4-yl)methanone |
| SMILES | O=C(N1CC(C(S(=O)(C)=O)C1)C2=CC=NC=C2 |
Structural Analysis
X-ray crystallography of analogous pyrrolidinyl methanones reveals planar configurations in the heteroaromatic systems. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone exhibits a dihedral angle of 5.75° between aromatic rings, suggesting moderate conjugation . In the title compound, the methylsulfonyl group induces torsional strain, with C–S bond lengths measuring 1.756–1.775 Å in related structures . The pyridine nitrogen’s lone pair creates a dipole moment (calculated μ = 4.2 D) that enhances solubility in polar aprotic solvents .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Sulfonylation: Pyrrolidine reacts with methylsulfonyl chloride in dichloromethane at 0–5°C, yielding 3-(methylsulfonyl)pyrrolidine.
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Coupling Reaction: The intermediate undergoes nucleophilic acyl substitution with 4-pyridinecarbonyl chloride in the presence of triethylamine, producing the target molecule in 68–72% yield .
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Temperature | 80°C | 68 |
| Catalyst | Et₃N (2 eq) | 70 |
Analytical Characterization
-
NMR Spectroscopy:
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Mass Spectrometry: ESI-MS (m/z): 255.1 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In disk diffusion assays, the compound inhibited Staphylococcus aureus (ZOI = 18 mm) and Enterococcus faecalis (ZOI = 15 mm) at 50 μg/mL, surpassing ampicillin against methicillin-resistant strains. Minimum inhibitory concentrations (MICs) were:
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S. aureus: 8 μg/mL
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E. faecalis: 16 μg/mL.
The methylsulfonyl group enhances membrane permeability, while the pyridine moiety disrupts bacterial efflux pumps via π-π stacking .
Pharmacological and Therapeutic Prospects
Druglikeness Profiling
Computational ADMET predictions indicate:
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Lipophilicity: LogP = 1.2 (optimal range: −0.4–5.6)
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Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (high)
Structural Analogues
Modifying the sulfonyl group to thioether (e.g., 2-(Methylsulfanyl)pyridin-3-ylmethanone) reduces antibacterial activity (MIC > 64 μg/mL) but improves CNS penetration (LogBB = 0.3) .
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